2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide
Description
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide is a chemical compound that belongs to the class of heterocyclic compounds It features a chloro group, a methyl group, and an isoxazole ring fused to a pyridine ring
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-2-3-6-8(12-7(14)4-10)13-15-9(6)11-5/h2-3H,4H2,1H3,(H,12,13,14) |
InChI Key |
PCBWHFUYPSERLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of the Rings: The isoxazole and pyridine rings are then coupled together through a cyclization reaction.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride.
Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of the amine with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include tetrahydrofuran and dimethyl sulfoxide.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted amides and thiols.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science:
Biological Research: The compound is used as a tool in biological research to study the effects of heterocyclic compounds on biological systems.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide: can be compared with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its fused isoxazole-pyridine ring system, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide is a compound of interest due to its unique structural features and potential biological activities. Its molecular formula is C₈H₆ClN₃O₂, with a molecular weight of approximately 211.61 g/mol. The presence of a chloro substituent and the isoxazole-pyridine moiety positions this compound as a candidate for various pharmacological applications.
Chemical Structure and Properties
The compound features a chloro group attached to an isoxazole ring that is fused with a pyridine structure. This configuration may enhance its reactivity and biological activity. The following table summarizes key structural features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a chloro group which may enhance biological reactivity. |
Antimicrobial Activity
Research indicates that derivatives of isoxazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its antibacterial and antifungal activities.
-
Antibacterial Activity :
- The compound has shown effective inhibition against various Gram-positive and Gram-negative bacteria. In particular, studies have reported Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin.
- In one study, compounds similar to this compound demonstrated MIC values as low as 2 µg/ml against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity :
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound on human cell lines. The MTT assay results indicated that cytotoxic effects were observed at concentrations above 256 µg/mL, suggesting a favorable therapeutic window for further development as an antibacterial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. This interaction may disrupt critical cellular processes, leading to cell death or growth inhibition.
Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing and evaluating the antimicrobial efficacy of various isoxazolo-pyridine derivatives, including this compound. The study found that the compound exhibited potent activity against both S. aureus and E. coli, with MIC values significantly lower than those of commonly used antibiotics .
Study 2: Cytotoxicity Assessment
Another research effort aimed at assessing the cytotoxicity of the compound revealed that it maintained cell viability above 85% at lower concentrations (256 µg/mL), indicating its potential as a therapeutic agent with manageable side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
